Filixic acid pbb

Description

Contextualization within Filixic Acid Homologues

Natural filixic acid is a mixture of at least six closely related homologues. dss.go.th The variation among these homologues lies in the nature of the acyl (R) groups attached to the filicinic acid rings. These side chains are typically acetyl (A), propionyl (P), or butyryl (B) groups. cdnsciencepub.com The nomenclature of the filixic acid homologues reflects the combination of these acyl chains.

The three major components found in recrystallized filixic acid are Filixic acid BBB, Filixic acid PBB, and Filixic acid PBP. drugfuture.comdss.go.th

Filixic acid BBB : Both filicinic acid rings are substituted with butyryl groups.

This compound : One filicinic acid ring is substituted with a propionyl group, and the other with a butyryl group. dss.go.th

Filixic acid PBP : Both filicinic acid rings are substituted with propionyl groups. dss.go.th

Other homologues, including those with acetyl groups such as ABB, ABP, and ABA, are also present, particularly in crude extracts. cdnsciencepub.comdss.go.th The separation of these individual homologues has proven to be challenging due to their similar chemical properties and tendency to form mixed crystals. dss.go.th However, chromatographic techniques, particularly on buffered paper, have enabled their separation and identification. dss.go.th

| Homologue | Acyl Group 1 | Acyl Group 2 | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| Filixic acid BBB | Butyryl | Butyryl | C36H44O12 | 668.73 | 172-174 drugfuture.com |

| This compound | Propionyl | Butyryl | C35H42O12 | 654.70 | 184-186 drugfuture.com |

| Filixic acid PBP | Propionyl | Propionyl | C34H40O12 | 640.68 | 192-194 drugfuture.com |

Historical Perspectives on Structural Elucidation of Filixic Acids

The journey to uncover the true structure of the filixic acids was a lengthy and complex process, spanning over a century and involving several key researchers.

The initial isolation of what was termed "filixic acid" is credited to Luck in 1845. drugfuture.com Subsequent work by Boehm around the turn of the 20th century, specifically in 1901, made a significant leap forward. dss.go.th Boehm established that filixic acid was not a simple compound but was composed of three rings: two butyrylfilicinic acid units and a central butyrylphloroglucinol, all connected by methylene (B1212753) bridges. dss.go.th Filicinic acid itself, a degradation product, had been isolated by Boehm in 1898. drugfuture.com

For several decades, Boehm's proposed structure was the accepted model. However, in the mid-20th century, further investigations began to cast doubt on its complete accuracy. In 1954, W. Riedl proposed modifications to the structure. drugfuture.comdss.go.th Shortly after, in 1957, Chan and Hassall suggested an alternative formula which they argued was in better agreement with analytical data, including ultraviolet absorption spectra. drugfuture.comdss.go.th Despite these proposed structures, an attempted synthesis by Riedl to definitively prove his model was unsuccessful, highlighting the structural complexity of the molecule. dss.go.th

The definitive breakthrough came in 1963 from the work of A. Penttilä and J. Sundman . drugfuture.com They demonstrated that natural filixic acid was, in fact, a mixture of six homologues. dss.go.th Their research led to the correct structural determination of the three main components: Filixic acid BBB, PBB, and PBP. drugfuture.comdss.go.th Their work, which involved careful degradation studies and the synthesis of the symmetrical homologues (BBB and PBP), finally clarified the true nature of these complex natural products. dss.go.th This pivotal research established the currently accepted structures for the filixic acid homologues.

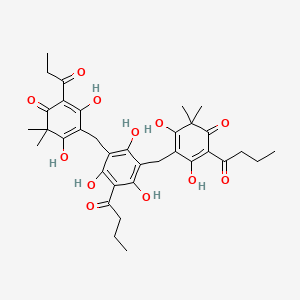

Structure

3D Structure

Properties

CAS No. |

49582-09-4 |

|---|---|

Molecular Formula |

C35H42O12 |

Molecular Weight |

654.7 g/mol |

IUPAC Name |

4-[[3-butanoyl-5-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C35H42O12/c1-8-11-20(37)22-26(40)15(13-17-28(42)23(19(36)10-3)32(46)34(4,5)30(17)44)25(39)16(27(22)41)14-18-29(43)24(21(38)12-9-2)33(47)35(6,7)31(18)45/h39-45H,8-14H2,1-7H3 |

InChI Key |

PJRUOUPLKFHEIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CC)(C)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Botanical Sources within the Genus Dryopteris

Filixic acid, a class of phloroglucinol (B13840) derivatives, is predominantly found in ferns belonging to the genus Dryopteris. wikipedia.org The term "filixic acid" often refers to a natural mixture of several structurally related homologues, with Filixic acid PBB being a significant component alongside others like BBB and PBP. drugfuture.comdss.go.th These compounds are located in the rhizomes and petiolar bases of the ferns, stored within characteristic internal secreting glands. sekj.org

Numerous species within the Dryopteris genus have been identified as sources of filixic acids. Notably, Dryopteris filix-mas, commonly known as the male fern, is a well-documented source of a complex mixture of filixic acid homologues, including PBB. drugfuture.comnih.govcdnsciencepub.com Investigations across the genus have revealed the presence of these compounds in a wide array of species, highlighting their chemotaxonomic significance. For instance, studies on the Dryopteris affinis and Dryopteris wallichiana groups show that most taxa consistently produce filixic acids. sekj.org

The following table summarizes various Dryopteris species that have been reported to contain filixic acids.

| Botanical Source | Presence of Filixic Acid Confirmed | Reference |

| Dryopteris abbreviata | Yes | jst.go.jp |

| Dryopteris acuto-dentata | Yes | sekj.org |

| Dryopteris affinis | Yes | sekj.org |

| Dryopteris arguta | Yes | cdnsciencepub.com |

| Dryopteris crassirhizoma | Yes | mdpi.comdokumen.pub |

| Dryopteris dickinsii | Yes | capes.gov.br |

| Dryopteris filix-mas | Yes | wikipedia.orgdrugfuture.comnih.govcdnsciencepub.com |

| Dryopteris lacera | Yes | thieme-connect.com |

| Dryopteris lewalleana | Yes | bioone.org |

| Dryopteris occidentalis | Yes | bioone.org |

| Dryopteris polylepis | Yes | researchgate.net |

| Dryopteris sparsa | Yes | sekj.org |

| Dryopteris wallichiana | Yes | sekj.org |

Geographic and Taxonomic Distribution of Filixic Acid-Containing Species

The genus Dryopteris has a broad distribution, primarily in the north-temperate regions of Eurasia, with a significant number of species in China. thieme-connect.com However, species are also found scattered across the globe, including the southern hemisphere and at higher altitudes in the tropics. thieme-connect.com The distribution of filixic acid-containing species mirrors this cosmopolitan spread.

Dryopteris filix-mas, a primary source of filixic acid, has a wide distribution across Europe and North America. cdnsciencepub.com Research has identified filixic acid in North American samples of the species. cdnsciencepub.com Similarly, studies on the Dryopteris affinis complex have covered subspecies from Britain, Norway, France, Germany, Turkey, and Southwest Asia. sekj.org

Taxonomic investigations have spanned the globe, analyzing species from diverse geographical locations. For example, Dryopteris acuto-dentata is found in India, Nepal, Tibet, and China. sekj.org Dryopteris wallichiana has a particularly wide range, occurring in areas from India and New Guinea to Java, Borneo, Madagascar, Hawaii, and Central and South America. sekj.org Phloroglucinol profiles, including the presence of filixic acid, have been studied in Japanese species such as D. lacera, D. crassirhizoma, and D. polylepis. thieme-connect.comresearchgate.netthieme-connect.com African species, including D. lewalleana and D. occidentalis from regions like Cameroon, have also been shown to produce these compounds. bioone.org

The table below outlines the geographical locations of several Dryopteris species known to contain filixic acid.

| Species | Geographic Distribution | Reference(s) |

| Dryopteris abbreviata | Turkey | jst.go.jp |

| Dryopteris acuto-dentata | India, Nepal, S and SE Tibet, China | sekj.org |

| Dryopteris affinis complex | Europe (Britain, Norway, N France, Germany), Turkey, SW Asia | sekj.org |

| Dryopteris crassirhizoma | Japan | mdpi.comthieme-connect.com |

| Dryopteris dickinsii | Japan | capes.gov.br |

| Dryopteris filix-mas | Europe, North America | cdnsciencepub.com |

| Dryopteris lacera | Japan | thieme-connect.com |

| Dryopteris lewalleana | Africa | bioone.org |

| Dryopteris occidentalis | Africa (Cameroon, Nigeria) | bioone.org |

| Dryopteris polylepis | Japan | researchgate.net |

| Dryopteris wallichiana | India, New Guinea, Java, Borneo, Madagascar, Hawaii, Central & South America | sekj.org |

Variation in Homologue Composition within Natural Extracts

A key characteristic of filixic acid in its natural state is that it exists as a mixture of several homologues. dss.go.th These homologues differ in the acyl side-chains attached to their filicinic acid and phloroglucinol rings. dss.go.thcdnsciencepub.com The specific composition of this mixture can vary between different species and even between different samples of the same species.

The primary homologues that constitute what is commonly extracted as "filixic acid" are designated based on the acyl groups present, which can be butyryl (B), propionyl (P), or acetyl (A). cdnsciencepub.com Natural filixic acid isolated from Dryopteris filix-mas is typically a blend of six homologues. drugfuture.com The major components are often Filixic acid-BBB, Filixic acid-PBB, and Filixic acid-PBP. drugfuture.comdss.go.th

However, other homologues, including those with acetyl groups, are also frequently present. drugfuture.com For example, a sample of filixic acid from D. filix-mas was found to be a mixture of BBB, PBB, PBP, ABB, ABP, and ABA homologues. cdnsciencepub.com In contrast, another sample from the same species consisted mainly of the BBB, PBB, and PBP homologues. cdnsciencepub.com This variation highlights the chemical diversity within the species.

The investigation of different Dryopteris species has revealed distinct homologue profiles. Dryopteris dickinsii, for instance, was found to contain Filixic acid-BBB and a new homologue, Filixic acid-ABA. capes.gov.br The following table details the reported homologue compositions in extracts from various Dryopteris species.

| Species | Reported Filixic Acid Homologues | Reference(s) |

| Dryopteris filix-mas | A mixture of six homologues: BBB, PBB, PBP are the main components. ABB, ABP, and ABA are also present. | drugfuture.comdss.go.thcdnsciencepub.com |

| Dryopteris lacera | Filixic acid (homologue composition dominated by BBB, PBB, PBP) | thieme-connect.com |

| Dryopteris dickinsii | Filixic acid-BBB, Filixic acid-ABA | capes.gov.br |

| Dryopteris polylepis | Filixic acid-BBB | researchgate.net |

Isolation, Purification, and Analytical Characterization Methodologies

Extraction and Initial Separation Techniques

The journey to obtaining pure Filixic acid PBB begins with the extraction of crude filicin from the rhizomes of Dryopteris filix-mas. cdnsciencepub.com Crude filicin is a mixture of various phloroglucinol (B13840) derivatives, including the filixic acid homologues. oaji.net A common initial step involves solvent extraction. For instance, a 5-gram sample of the dried and powdered rhizomes can be extracted with 100 ml of methanol (B129727) using a Soxhlet apparatus for 24 hours. oaji.netresearchgate.net This process yields a methanol extract containing a spectrum of compounds. researchgate.net

Following extraction, initial separation is often necessary to isolate the filicin fraction. One method involves treating the extract with magnesium oxide (MgO). cdnsciencepub.com An alternative approach utilizes barium oxide (BaO). In this procedure, the extract is mixed with BaO and sodium sulfite (B76179) and then extracted with distilled water containing sodium sulfite. The resulting aqueous solution is filtered into acetic acid, causing the amorphous, yellowish crude filicin to precipitate. This precipitate is then collected, washed, dried, and stored. cdnsciencepub.com

Column chromatography is a crucial subsequent step for the initial separation of the crude filicin. The crude filicin can be suspended in a solvent like benzene (B151609) and loaded onto a silica (B1680970) gel column. cdnsciencepub.com Elution with a series of solvents with increasing polarity, such as benzene, benzene-chloroform mixtures, and chloroform (B151607) with increasing concentrations of ethanol, allows for the separation of different fractions containing various phloroglucinols. cdnsciencepub.com For example, a study reported using 100% chloroform as an eluent to collect fractions, with fractions 5 to 15 being pooled and concentrated. oaji.net

Chromatographic Separation of Filixic Acid Homologues

Due to the structural similarity of the filixic acid homologues, specialized chromatographic techniques are required for their separation. Natural filixic acid is a mixture of at least six homologues, with the main components being BBB, PBB, and PBP. drugfuture.com

Buffered Paper Chromatography

Buffered paper chromatography has been a valuable technique for the separation and identification of the acylfilicinic acids, which are obtained by the mild alkaline hydrolysis of crude filicins or polycyclic phloroglucinols. cdnsciencepub.com This method allows for the visual study of the distribution and semi-quantitative composition of the butyryl (B), propionyl (P), and acetyl (A) homologues. cdnsciencepub.com For instance, on papers buffered to a pH of 4.0, the acylfilicinic acids can be separated into distinct red spots corresponding to butyryl-, propionyl-, and acetyl-filicinic acid, with Rf values of 0.62, 0.39, and 0.15, respectively, when stained. cdnsciencepub.com This technique helps in confirming the identity of the homologues present in a sample. cdnsciencepub.com

The pH of the paper is a critical parameter in achieving separation. The use of buffered paper helps to control the ionization of the acidic phloroglucinol derivatives, thereby influencing their partitioning between the stationary and mobile phases and enabling their separation. preservationequipment.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Filixic Acid PBP

High-Performance Liquid Chromatography (HPLC) offers a rapid, specific, and quantitative method for the analysis of filixic acid PBP. researchgate.net A validated HPLC method allows for the accurate determination of the compound in extracts. researchgate.net

A simple and effective HPLC method has been developed for the analysis of Filixic acid PBP. oaji.netresearchgate.net This method typically utilizes a C18 column, which is a type of reversed-phase column where the stationary phase is nonpolar. oaji.netresearchgate.net The mobile phase, which is the solvent that moves the sample through the column, is often a mixture of organic solvents. A common mobile phase is an isocratic mixture of acetonitrile (B52724) and methanol, for example, in a 90:10 (v/v) ratio. oaji.netresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. scielo.br

The detection of Filixic acid PBP is typically carried out using a UV detector set at a wavelength of 254 nm. oaji.netresearchgate.net Under these conditions, Filixic acid PBP has been reported to have a retention time of approximately 4.02 to 4.07 minutes. oaji.netresearchgate.netresearchgate.net

Method validation is a critical aspect of analytical chemistry to ensure the reliability of the results. researchgate.net For the HPLC analysis of Filixic acid PBP, validation is performed according to the International Conference on Harmonisation (ICH) guidelines. oaji.net Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

| Validation Parameter | Reported Value/Range |

|---|---|

| Linearity (r²) | > 0.993 |

| Concentration Range | 10, 20, 30, 40, and 50 µg/ml |

| Limit of Detection (LOD) | 2.25 µg/ml |

| Limit of Quantification (LOQ) | 7.53 µg/ml |

| Precision (Intra and Inter-day RSD) | < 1.50 % |

| Accuracy (Recovery) | 94.57% to 101.05% |

Advanced Spectroscopic and Other Analytical Techniques

Beyond chromatographic methods, advanced spectroscopic and other analytical techniques are employed for the structural elucidation and characterization of filixic acid and related compounds.

Mass Spectrometry Imaging (Applicability to Fatty Acids)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in biological tissue sections. frontiersin.org While not directly reported for this compound, its application to fatty acids, which are structurally different but also lipids, demonstrates its potential applicability. MSI can provide information on the distribution of various lipids within a sample, which could be extrapolated to study the localization of phloroglucinol derivatives in the rhizomes of Dryopteris. frontiersin.orgnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are suitable for analyzing a wide range of molecules, including lipids. frontiersin.org High-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR), are often used to accurately identify lipid classes. nih.gov Furthermore, methods have been developed to enhance the detection of fatty acids in tissue through on-tissue chemical derivatization. mdpi.com

Thin-Layer Chromatography for Phloroglucinol Derivatives

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative analysis of phloroglucinol derivatives. oaji.netmdpi.com It is a simple, rapid, and cost-effective method for monitoring the progress of extraction and purification processes. oaji.net

For the analysis of phloroglucinol derivatives, silica gel plates are commonly used as the stationary phase. mdpi.com The choice of the mobile phase is crucial for achieving good separation. A solvent system of toluene:ethyl acetate (B1210297) (9:1) has been successfully used for the TLC analysis of fractions containing filixic acid PBP. oaji.net Visualization of the separated compounds can be achieved by spraying the plate with a derivatizing agent, such as vanillin-sulfuric acid, followed by heating. oaji.net

Chemical Synthesis and Derivatization

Total Synthesis Approaches for Filixic Acid Homologues

The total synthesis of a specific filixic acid homologue, such as PBB (propionyl-butyryl-filixic acid), is a formidable task. The primary challenge lies in the selective condensation of the correct filicinic acid and phloroglucinol (B13840) fragments to yield a single desired product. Attempts at direct synthesis often result in a mixture of homologues, including PBB, PBP (propionyl-propionyl-filixic acid), and BBB (butyryl-butyryl-filixic acid), which are difficult to separate. actachemscand.org

The general synthetic strategy involves the preparation of the individual filicinic acid and acylphloroglucinol precursors, followed by a condensation reaction. While a specific, high-yield total synthesis of pure filixic acid PBB has not been extensively reported, the synthesis of the related homologue, filixic acid PBP, has been achieved. This was accomplished by the condensation of propionylfilicinic acid and phlorobutyrophenone. This approach provides a foundational blueprint for the potential synthesis of this compound, which would theoretically involve the condensation of a propionylfilicinic acid with a butyrylphloroglucinol or a butyrylfilicinic acid with a propionylphloroglucinol.

The inherent difficulty in controlling the reactivity of the various phenolic hydroxyl groups and methylene (B1212753) bridges makes the selective synthesis of an unsymmetrical homologue like PBB particularly challenging.

Synthetic Routes to Filicinic Acid Nuclei and Phloroglucinol Fragments

The successful synthesis of filixic acid homologues hinges on the efficient preparation of their key building blocks: the filicinic acid nuclei and the acylated phloroglucinol fragments.

Synthesis of Filicinic Acid Nuclei:

The filicinic acid core is a crucial component of the final filixic acid molecule. The synthesis of derivatives such as butyrylfilicinic acid and propionylfilicinic acid is a key preliminary step. While specific detailed synthetic procedures for these exact compounds are not abundantly available in recent literature, the general approach to similar filicinic acid-based structures often involves the manipulation of phloroglucinol or its derivatives.

Synthesis of Phloroglucinol Fragments:

The phloroglucinol fragments required for the synthesis of this compound are butyrylphloroglucinol and propionylphloroglucinol. The most common and effective method for the synthesis of these acylphloroglucinols is the Friedel-Crafts acylation of phloroglucinol. nih.govresearchgate.netorganic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring of phloroglucinol.

The reaction typically proceeds by treating phloroglucinol with an appropriate acyl chloride, such as butyryl chloride or propionyl chloride , in the presence of a Lewis acid catalyst. nih.gov Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation. google.com The reaction is generally carried out in an inert solvent to facilitate the reaction and control the temperature.

The general mechanism for the Friedel-Crafts acylation of phloroglucinol is as follows:

Formation of the acylium ion: The acyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.

Electrophilic attack: The electron-rich phloroglucinol ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate.

Deprotonation: A base removes a proton from the ring, restoring aromaticity and yielding the acylated phloroglucinol product.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Phloroglucinol | Butyryl chloride | AlCl₃ | Butyrylphloroglucinol |

| Phloroglucinol | Propionyl chloride | AlCl₃ | Propionylphloroglucinol |

This table outlines the key components for the Friedel-Crafts acylation to produce the phloroglucinol fragments of this compound.

By carefully controlling the reaction conditions, it is possible to achieve mono-acylation of the phloroglucinol ring to produce the desired butyrylphloroglucinol and propionylphloroglucinol precursors.

Chemical Derivatization Strategies for Analytical Enhancement

The analysis of this compound and its homologues in complex mixtures, such as fern extracts, can be challenging due to their similar structures and potential for low concentrations. Chemical derivatization is a powerful technique used to modify the chemical structure of an analyte to improve its detection and quantification by analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.net

For HPLC analysis, derivatization often aims to introduce a chromophore or fluorophore into the analyte molecule. This enhances its response to UV-Vis or fluorescence detectors, thereby increasing the sensitivity and selectivity of the analysis. academicjournals.orgwelch-us.comnih.gov Given the phenolic nature of filixic acid, several derivatization strategies can be employed:

UV-Vis Derivatization: Reagents that react with the hydroxyl groups of the phloroglucinol moieties can be used to attach a UV-absorbing tag. Common derivatizing agents for phenols include benzoyl chloride and dansyl chloride. researchgate.net The resulting esters exhibit strong UV absorbance at wavelengths where the underivatized filixic acid has weak absorption, allowing for more sensitive detection.

Fluorescence Derivatization: To achieve even lower detection limits, fluorescent tags can be introduced. Reagents like dansyl chloride, fluorescamine, and 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with phenolic hydroxyl groups to form highly fluorescent derivatives. researchgate.netscience.gov This is particularly useful for trace analysis of filixic acid in biological or environmental samples.

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the relatively non-volatile phloroglucinol compounds. The most common derivatization technique for compounds containing hydroxyl groups is silylation . Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)fluoroacetamide (MSTFA), react with the hydroxyl groups to replace the acidic protons with trimethylsilyl (TMS) groups. This conversion into TMS ethers significantly reduces the polarity and increases the volatility of the filixic acid molecule, making it amenable to GC separation and MS detection.

| Analytical Technique | Derivatization Goal | Example Reagents |

| HPLC-UV | Introduce a chromophore | Benzoyl chloride, Dansyl chloride |

| HPLC-Fluorescence | Introduce a fluorophore | Dansyl chloride, Fluorescamine, Fmoc-Cl |

| GC-MS | Increase volatility and thermal stability | BSTFA, MSTFA |

This table summarizes common derivatization strategies for the analytical enhancement of this compound.

The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving optimal analytical performance, ensuring complete reaction, and avoiding the formation of unwanted byproducts.

Biological Activities and Molecular Mechanisms of Action in Vitro Studies

Antimalarial Activity of Filixic Acids

The traditional use of Dryopteris filix-mas extracts includes the treatment of malaria. researchgate.netresearchgate.net This has prompted investigations into the antiprotozoal properties of its constituent compounds. While the general class of phloroglucinols has been explored for antiparasitic effects, specific in vitro studies detailing the antimalarial activity of Filixic acid PBB against Plasmodium falciparum, the primary parasite responsible for malaria, are not extensively documented in publicly available scientific literature.

Research on other, structurally distinct phloroglucinol (B13840) derivatives has shown antiplasmodial potential. For instance, certain fatty acids and other polyphenols have demonstrated inhibitory activity against P. falciparum in laboratory settings. nih.govnih.gov However, without direct studies, the specific half-maximal inhibitory concentration (IC₅₀) values for this compound remain uncharacterized. The historical use of the source plant suggests that its constituent compounds, including the filixic acid mixture, may contribute to an antimalarial effect, warranting further specific investigation. researchgate.net

Investigation of Molecular Targets and Cellular Pathways

The biological effects of phloroglucinols are predicated on their interaction with specific molecular targets, such as enzymes and signaling proteins, which can modulate cellular pathways.

Modulation of Specific Signaling Pathways (e.g., β-catenin pathway)

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Research indicates that compounds with a phloroglucinol core can modulate this pathway.

A study on the basic phloroglucinol molecule revealed that it can activate β-catenin signaling. nih.govnih.gov It was shown to increase the phosphorylation of protein kinase B (AKT), which in turn leads to the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.govnih.gov Since GSK3β is a key component of the β-catenin destruction complex, its inhibition prevents β-catenin from being targeted for proteasomal degradation. This results in the stabilization and nuclear translocation of β-catenin, enhancing the transcription of its target genes. nih.govresearchgate.net

Selectivity and Specificity in Biological Interactions

The selectivity and specificity of a compound for its biological targets are critical determinants of its potential utility. While specific data for this compound is limited, studies on related phloroglucinols from Dryopteris provide insights into the potential for selective action within this class of molecules.

For instance, bioactivity-guided fractionation of extracts from Dryopteris crassirhizoma led to the identification of norflavaspidic acid AB and flavaspidic acid AB. These compounds exhibited potent antibacterial activity specifically against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 3.125 μg/ml, but were not active against Escherichia coli or Pseudomonas aeruginosa. frontiersin.org This demonstrates a degree of selectivity for Gram-positive bacteria.

Furthermore, enzyme inhibition studies on various Dryopteris phloroglucinols have shown specificity. As mentioned, certain trimeric phloroglucinols are potent inhibitors of PTP1B, while dimeric phloroglucinols like flavaspidic acids (AP, AB, PB, and BB) are significant inhibitors of xanthine (B1682287) oxidase, another distinct enzyme. nih.govnih.gov This differential inhibition suggests that specific structural features of the phloroglucinol derivatives dictate their interaction with and specificity for different enzyme active sites.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Pathways of Acylphloroglucinols

The biosynthesis of filixic acids and other acylphloroglucinols is a complex process rooted in polyketide metabolism. researchgate.net These natural products are constructed from simple fatty acid precursors and are characteristic secondary metabolites of certain plant families, particularly the fern genus Dryopteris. drugfuture.com

The proposed biosynthetic pathway begins via the polyketide pathway, where a starter acyl-Coenzyme A (CoA) unit undergoes condensation with three molecules of malonyl-CoA. researchgate.netnih.gov This is followed by a cyclization reaction, specifically a decarboxylative Dieckmann cyclization, to produce the fundamental acylphloroglucinol core. researchgate.net The identity of the initial acyl-CoA starter molecule determines the nature of the acyl side chain on the resulting phloroglucinol (B13840) ring. For filixic acid PBB, which contains both propionyl and butyryl side chains, the respective starter units are propionyl-CoA and butyryl-CoA. thieme-connect.dedss.go.th

Research on other acylphloroglucinol-producing organisms, such as Hypericum gentianoides, suggests a subsequent dimerization process. nih.gov It is proposed that monomeric acylphloroglucinols are first synthesized and then modified to create filicinic acid and phloroglucinol moieties. nih.gov These monomers then dimerize to form the more complex diacylphloroglucinols, such as the filixic acids. nih.gov The filixic acid molecule itself is composed of two filicinic acid rings joined by a methylene (B1212753) bridge to a central phloroglucinol core. dss.go.th

Enzymatic studies in strawberries have identified that chalcone (B49325) synthase (CHS) enzymes can possess a dual function, also acting as valerophenone (B195941) synthases, which are critical for the synthesis of acylphloroglucinols. nih.gov This suggests that the evolution of such enzymes played a key role in the ability of certain plants to produce these compounds. nih.gov

Table 1: Key Intermediates in the Proposed Biosynthesis of this compound

| Compound/Intermediate | Role in Pathway |

| Malonyl-CoA | The primary 2-carbon extender unit used in the polyketide synthesis. researchgate.net |

| Propionyl-CoA | A starter unit that provides the propionyl (C3) side chain. thieme-connect.de |

| Butyryl-CoA | A starter unit that provides the butyryl (C4) side chain. thieme-connect.de |

| Acylphloroglucinol | The core monomeric structure formed from the initial cyclization. researchgate.net |

| Filicinic Acid | A key monomeric derivative that dimerizes to form filixic acids. dss.go.thnih.gov |

Metabolic Fates and Transformations in Biological Systems

Detailed studies on the specific metabolic fate and transformations of this compound following ingestion by animal or human systems are not extensively documented in current scientific literature. However, insights can be drawn from the known biotransformations of related acylphloroglucinols within the producing organisms themselves.

Within plants, acylphloroglucinols are not static end-products but can undergo various metabolic transformations. These modifications are part of the plant's secondary metabolism and contribute to the vast diversity of related compounds found in nature. One such transformation is methylation. For example, research on Dryopteris species suggests the biotransformation of norflavaspidic acid into flavaspidic acid, a process involving the addition of a methyl group. sekj.org

Another common metabolic transformation for phenolic compounds in plants is glycosylation, the attachment of a sugar moiety. tum.de In strawberry fruit, for instance, newly synthesized acylphloroglucinols are converted to their respective glucosides. nih.gov This process generally increases the water solubility of the compounds, which can affect their storage, transport, and biological activity within the plant. While not specifically documented for this compound, it represents a plausible metabolic route for acylphloroglucinols.

These transformations highlight the dynamic nature of acylphloroglucinol metabolism within the host organism. The resulting derivatives may have different chemical properties and biological activities compared to their precursors.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Potency

The fundamental structure of filixic acids consists of two acylphloroglucinol rings connected by methylene (B1212753) bridges. asm.org The biological potency of these compounds is largely determined by the identity of the acyl (R-CO) groups attached to the phloroglucinol (B13840) nuclei. asm.org Filixic acid is not a single entity but a natural mixture of several homologues, where the variation in these acyl side chains is the key structural determinant of activity. drugfuture.com

Comparative Analysis of Filixic Acid Homologues for Activity Profiles

Natural filixic acid isolated from ferns like Dryopteris filix-mas is a composite of at least six homologous compounds. drugfuture.com The major components are filixic acid BBB, PBB, and PBP. drugfuture.com Beyond these, homologues containing acetyl (A) groups, such as ABA, ABP, and ABB, also exist. drugfuture.comresearchgate.net This natural variation provides a basis for comparative analysis.

The activity profile of each homologue is modulated by the length and type of its acyl chains. While detailed comparative potency data for each pure homologue is scarce in the literature, the varying composition of these compounds in different fern species suggests a fine-tuning of biological function. sekj.org For example, some studies report filixic acid BBB as a prevailing component in certain species, while others may have a different dominant homologue. sekj.org This variation in the natural composition of filixic acid complexes points towards different optimized activity profiles, likely related to specific defensive needs of the plant. The general trend observed in related phenolic compounds is that antibacterial activity is often enhanced with increasing length of the alkyl side chains, which would suggest a potential hierarchy in the potency of the different filixic acid homologues.

Table 1: Major Homologues of Filixic Acid This interactive table summarizes the acyl side chains of the primary filixic acid homologues.

| Homologue Name | Acyl Group 1 | Acyl Group 2 | Molecular Formula |

|---|---|---|---|

| Filixic acid BBB | Butyryl | Butyryl | C36H44O12 |

| Filixic acid PBB | Propionyl | Butyryl | C35H42O12 |

| Filixic acid PBP | Propionyl | Propionyl | C34H40O12 |

| Filixic acid ABB | Acetyl | Butyryl | C34H40O12 |

| Filixic acid ABP | Acetyl | Propionyl | C33H38O12 |

| Filixic acid ABA | Acetyl | Acetyl | C32H36O12 |

Data sourced from multiple chemical databases and literature reviews. drugfuture.comwikipedia.orgresearchgate.net

Computational Modeling and Prediction in SAR Analysis

In modern drug discovery and natural product chemistry, computational modeling is an indispensable tool for predicting and understanding structure-activity relationships. For complex molecules like acylphloroglucinols, computational methods provide insights that are difficult to obtain through experimental means alone. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the stable conformations, electronic properties, and reactivity of these molecules. researchgate.netmdpi.comchimicatechnoacta.ru Such studies have shown that intramolecular hydrogen bonding is a dominant factor in the geometry and energy of acylphloroglucinols, which is expected to play a significant role in their biological mechanisms. researchgate.net For related, structurally complex filicinic acid-based meroterpenoids, quantum chemical calculations of electronic circular dichroism (ECD) and NMR chemical shifts have been crucial for determining their absolute stereochemistry, a critical factor for bioactivity. researchgate.net

Furthermore, machine learning models are increasingly used to predict the biological activity of natural compounds by comparing their structural and physicochemical features against vast libraries of known drugs and their targets. cam.ac.uk By training models on known structure-activity relationships, it is possible to predict protein targets for compounds like filixic acid and its homologues, thereby guiding experimental validation. cam.ac.uk These computational approaches allow for a more rapid and targeted exploration of the therapeutic potential of natural products and the rational design of novel analogues with improved activity profiles. mdpi.com

Ecological Roles and Interspecies Interactions

Role in Plant Defense Mechanisms and Stress Responses

Plants have evolved a variety of defense mechanisms to protect themselves from herbivores and pathogens. numberanalytics.com These defenses can be physical, such as thorns and trichomes, or chemical, involving the production of toxic or deterrent compounds. numberanalytics.comfiveable.me Filixic acid PBB is a key component of the chemical defense system in ferns like Dryopteris filix-mas (male fern). pfaf.orge3s-conferences.org

The production of such chemical defenses is often a response to stress. mdpi.comscitechnol.com When a plant is attacked, it can trigger a cascade of signaling pathways, often involving hormones like jasmonic acid and salicylic (B10762653) acid, leading to the production of defensive compounds. fiveable.memdpi.comnih.gov In Dryopteris species, filixic acids are localized in the internal glandular hairs within the rhizome and leaf bases. nih.gov

Detailed Research Findings:

Research has demonstrated the potent biological activity of extracts from Dryopteris filix-mas, which are rich in phloroglucinol (B13840) derivatives like filixic acid. e3s-conferences.orgrasayanjournal.co.in These compounds have been shown to have anthelmintic (worm-expelling) properties, historically used to treat tapeworm infections. pfaf.orgjardineriaon.com The mechanism of action involves paralyzing the parasites. pfaf.org

A study on the toxic action of substances from Dryopteris filix-mas on the nematode Caenorhabditis elegans revealed the high toxicity of filicinic acid ethers. e3s-conferences.org The study compared the effects of a crude extract of the fern's roots and rhizomes with isolated filicinic acid ethers. The ethers were found to be significantly more toxic, with concentrations being 40-fold lower than the crude extract to achieve a similar toxic effect on the nematodes. e3s-conferences.org This highlights the potent defensive capabilities of these compounds against certain invertebrates.

Furthermore, some ferns, including those in the Dryopteris genus, are known to contain compounds with antimicrobial properties, which can protect the plant from pathogenic bacteria and fungi. rasayanjournal.co.inresearchgate.net

| Organism | Observed Effect of Dryopteris Extracts/Filicinic Acids | Reference |

| Tapeworms | Paralysis and expulsion | pfaf.org |

| Caenorhabditis elegans (nematode) | Toxic, leading to death | e3s-conferences.org |

| Pathogenic Bacteria | Antimicrobial activity | rasayanjournal.co.inresearchgate.net |

| Crop Fungal Pathogens | Inhibition | rasayanjournal.co.in |

Interactions with Microbial Communities

The rhizosphere, the soil region immediately surrounding a plant's roots, is a hub of microbial activity. Plants release a variety of chemical compounds, including secondary metabolites, into the rhizosphere, which can shape the composition and function of the microbial community. nih.gov These interactions can be beneficial, neutral, or detrimental to the plant.

The phloroglucinol derivatives found in Dryopteris ferns, including filixic acid, have demonstrated antimicrobial properties. rasayanjournal.co.inresearchgate.net This suggests that these compounds, when released from the rhizomes, can influence the microbial populations in the surrounding soil.

Detailed Research Findings:

Studies have shown that extracts from Dryopteris filix-mas exhibit antimicrobial activity against various pathogenic bacteria. rasayanjournal.co.inresearchgate.net For example, one study reported that D. filix-mas extract had the highest antimicrobial activity compared to Dryopteris affinis and Athyrium filix-femina. rasayanjournal.co.in Another study highlighted the potential of D. filix-mas to inhibit crop fungal pathogens. rasayanjournal.co.in

This antimicrobial action can have several ecological implications:

Protection from Pathogens: By inhibiting the growth of pathogenic microbes in the rhizosphere, filixic acid and related compounds can protect the fern from root diseases.

Shaping the Microbiome: The release of these compounds can create a selective environment that favors the growth of certain beneficial or tolerant microbes while suppressing others. This can lead to the establishment of a specific microbial community associated with the fern.

| Microorganism Type | Effect of Dryopteris Compounds | Potential Ecological Consequence | Reference |

| Pathogenic Bacteria | Inhibition | Protection from root diseases | rasayanjournal.co.inresearchgate.net |

| Fungal Pathogens | Inhibition | Protection from fungal infections | rasayanjournal.co.in |

| General Soil Microbes | Selective inhibition/promotion | Shaping of the rhizosphere microbiome | nih.gov |

Q & A

Q. What are the primary methodologies for isolating filixic acid PBB from Dryopteris species, and how do extraction solvents influence yield?

this compound is typically isolated via solvent extraction (e.g., ether or ethanol) followed by chromatographic purification. Evidence suggests that ether-based solvents yield higher concentrations due to the compound’s lipophilic nature . However, ethanol is preferred for ecological safety. Post-extraction, High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile-methanol mobile phase (90:10 v/v) is validated for quantification, achieving a retention time of ~4.02 min and linearity (r² > 0.993) . Researchers should optimize solvent polarity and temperature to avoid degradation of labile phloroglucinol derivatives.

Q. How do morphological and ecological factors affect this compound concentrations in Dryopteris ferns?

Phytochemical profiles in Dryopteris vary by species and geography. For example, D. schimperiana from Ethiopia contains filixic acid derivatives absent in Kenyan populations, likely due to genetic divergence or environmental stressors (e.g., altitude, soil pH) . Standardized sampling of rhizomes during peak growth seasons (late summer) and genomic analysis (e.g., ITS sequencing) are recommended to correlate morphology with chemical yield .

Q. What spectroscopic and chromatographic techniques are critical for identifying this compound in complex plant matrices?

Ultraviolet (UV) detection at 254 nm is standard for HPLC analysis due to the compound’s conjugated double-bond system . Thin-Layer Chromatography (TLC) with vanillin-sulfuric acid staining provides preliminary screening, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like methylene bridges and phloroglucinol rings . Cross-validate results with mass spectrometry (LC-MS) for molecular ion peaks [M+H]⁺ at m/z ~487 .

Advanced Research Questions

Q. How can researchers resolve contradictions in phytochemical data across Dryopteris subspecies, such as the absence of this compound in certain populations?

Contradictions may arise from cryptic speciation or biosynthetic pathway variations. For instance, D. pentheri exhibits "chemical races": Northern populations produce this compound, while Southern races lack it due to a biosynthetic block in phloraspin production . To address this, integrate metabolomics (e.g., GC-MS profiling) with transcriptomics to identify silenced genes (e.g., cytochrome P450 enzymes) and environmental triggers . Replicate studies across multiple biogeographic regions to control for ecological variables.

Q. What experimental design considerations are essential for validating this compound’s bioactivity in pharmacological studies?

Prioritize dose-response assays (e.g., IC₅₀ for anthelmintic or antitumor activity) with positive controls (e.g., albendazole for helminths). Use in vitro models (e.g., Caenorhabditis elegans for anthelmintic tests) to minimize ethical concerns . Ensure purity (>95% via HPLC) to avoid confounding effects from co-extracted phloroglucinols like flavaspidic acid . For in vivo studies, adhere to OECD guidelines for animal welfare and include pharmacokinetic parameters (e.g., bioavailability, half-life).

Q. How can researchers improve the reproducibility of this compound quantification across laboratories?

Standardize protocols using International Conference on Harmonisation (ICH) guidelines:

- Calibration : Use ≥5-point curves with reference standards (e.g., this compound ≥98% purity).

- Precision : Maintain intra-day and inter-day Relative Standard Deviation (RSD) <1.5% via rigorous column conditioning .

- Sensitivity : Report Limit of Detection (LOD: 2.25 µg/mL) and Quantification (LOQ: 7.53 µg/mL) to define dynamic ranges . Share raw chromatographic data and validation reports in supplementary materials to enhance transparency .

Q. What strategies mitigate matrix interference when analyzing this compound in fern extracts with co-occurring compounds?

Employ Solid-Phase Extraction (SPE) with C18 cartridges to remove polar interferents (e.g., flavonoids). Gradient elution (e.g., 70–100% acetonitrile over 20 min) enhances peak resolution in HPLC . For spectral overlaps, use diode-array detection (DAD) to confirm peak purity via UV spectral matching. Validate specificity by spiking samples with pure this compound and monitoring recovery rates (94.57–101.05%) .

Methodological Pitfalls and Solutions

Q. Why do some studies fail to detect this compound despite its reported prevalence in Dryopteris?

Common issues include:

- Sample Degradation : Phloroglucinols degrade rapidly; store extracts at -20°C in amber vials .

- Column Overload : Reduce injection volume (<10 µL) to prevent peak broadening in HPLC .

- Taxonomic Misidentification : Use herbarium-vouchered specimens and DNA barcoding (e.g., rbcL gene) to confirm species .

Q. How can genomic tools clarify the biosynthesis pathway of this compound in Dryopteris?

Annotate candidate genes (e.g., polyketide synthases) via RNA sequencing of high-PBB-producing tissues. CRISPR-Cas9 knockout studies in model ferns (e.g., Ceratopteris richardii) can test hypotheses about pathway intermediates . Comparative genomics between chemical races of D. pentheri may reveal regulatory mutations affecting PBB synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.